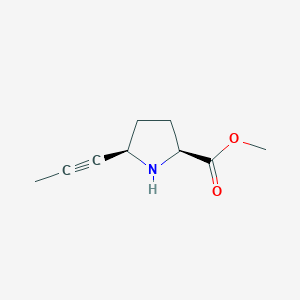

Methyl(5r)-5-propynyl-l-prolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

methyl (2S,5R)-5-prop-1-ynylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C9H13NO2/c1-3-4-7-5-6-8(10-7)9(11)12-2/h7-8,10H,5-6H2,1-2H3/t7-,8-/m0/s1 |

InChI Key |

DKQAOLLPIYTDFQ-YUMQZZPRSA-N |

Isomeric SMILES |

CC#C[C@H]1CC[C@H](N1)C(=O)OC |

Canonical SMILES |

CC#CC1CCC(N1)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (5R)-5-(prop-1-ynyl)-L-proline methyl ester: Synthesis, Characterization, and Potential Applications

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

Compound Identification and Properties

While a specific CAS number is not assigned, the fundamental identifiers for (5R)-5-(prop-1-ynyl)-L-proline methyl ester can be systematically determined.

| Identifier | Value |

| Systematic IUPAC Name | methyl (2S,5R)-5-(prop-1-yn-1-yl)pyrrolidine-2-carboxylate |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| Canonical SMILES | C#CC[C@H]1CCC(=O)OC |

| InChI Key | (Predicted) |

| Stereochemistry | (2S, 5R) |

Proline and its derivatives are a critical class of non-proteinogenic amino acids that play a significant role in peptide and protein structure due to the conformational constraints imposed by the pyrrolidine ring.[1][2] The introduction of substituents onto this ring, particularly at the 5-position, provides a powerful tool for modulating the biological activity and pharmacokinetic properties of peptides and small molecule drugs.[3] The propargyl group at the 5-position of the proline scaffold in the title compound offers a versatile handle for further chemical elaboration via reactions such as 'click chemistry,' making it a valuable building block for creating diverse molecular libraries.

Proposed Stereoselective Synthesis

The synthesis of 5-substituted proline derivatives with high stereocontrol is a well-documented area of organic chemistry.[4] A plausible and efficient route to obtain (5R)-5-(prop-1-ynyl)-L-proline methyl ester involves the stereoselective functionalization of a suitable L-proline precursor. One such approach is adapted from methodologies developed for the synthesis of 5-alkynylproline derivatives, which utilize an intramolecular Nicholas reaction.[5]

Synthetic Workflow

The proposed synthetic pathway commences with readily available N-protected L-pyroglutamic acid methyl ester. The key steps involve the reduction of the lactam, followed by the introduction of the propargyl group and a subsequent stereocontrolled cyclization.

Caption: Proposed synthetic workflow for (5R)-5-(prop-1-ynyl)-L-proline methyl ester.

Detailed Experimental Protocol (Hypothetical)

Step 1: Reduction of N-Boc-L-pyroglutamic acid methyl ester To a solution of N-Boc-L-pyroglutamic acid methyl ester in a suitable solvent such as methanol or ethanol at 0 °C, sodium borohydride is added portion-wise. The reaction is stirred at this temperature for a specified time until completion, as monitored by TLC. The reaction is then quenched, and the product, N-Boc-5-hydroxy-L-proline methyl ester, is extracted and purified.

Step 2: Oxidation to the 5-keto derivative The resulting N-Boc-5-hydroxy-L-proline methyl ester is dissolved in an appropriate solvent like dichloromethane. An oxidizing agent, for instance, pyridinium chlorochromate (PCC) or a Swern oxidation protocol, is then employed to yield N-Boc-5-oxo-L-proline methyl ester.

Step 3: Stereoselective Propargylation The ketone is then subjected to a nucleophilic addition with a propargyl organometallic reagent, such as propargylmagnesium bromide or propargyllithium, at low temperatures (e.g., -78 °C) to control the stereoselectivity of the addition, favoring the formation of the desired (5R)-hydroxy intermediate.

Step 4: Reductive Deoxygenation The tertiary alcohol is subsequently removed via a reductive deoxygenation process. A common method involves treatment with triethylsilane in the presence of a Lewis acid, such as boron trifluoride etherate, to afford N-Boc-(5R)-5-(prop-1-ynyl)-L-proline methyl ester.

Step 5: N-Boc Deprotection Finally, the Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane, to yield the target compound, (5R)-5-(prop-1-ynyl)-L-proline methyl ester, which can be purified by column chromatography.

Analytical Characterization

The structural confirmation and purity assessment of the synthesized (5R)-5-(prop-1-ynyl)-L-proline methyl ester would rely on a combination of standard spectroscopic and chromatographic techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the methyl ester protons (~3.7 ppm), the proline ring protons, and the characteristic signals for the propargyl group, including the acetylenic proton (~2.0-2.5 ppm) and the methylene protons adjacent to the alkyne. |

| ¹³C NMR | Signals for the carbonyl carbon of the ester, the carbons of the pyrrolidine ring, and the two distinct sp-hybridized carbons of the alkyne. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) would provide the elemental composition. |

| Chiral HPLC | A single major peak when analyzed on a suitable chiral stationary phase, confirming the enantiomeric purity of the (5R) stereoisomer. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡C stretch of the alkyne (~2100-2260 cm⁻¹), the C=O stretch of the ester (~1735-1750 cm⁻¹), and the N-H stretch of the secondary amine. |

Potential Applications in Drug Discovery and Research

The unique structural features of (5R)-5-(prop-1-ynyl)-L-proline methyl ester make it a promising candidate for various applications in drug development and chemical biology.

Scaffold for Peptidomimetics and Novel Therapeutics

Substituted prolines are frequently incorporated into peptide sequences to induce specific secondary structures, such as β-turns, and to enhance metabolic stability.[3] The (5R) stereochemistry and the rigid propargyl group can be exploited to design conformationally constrained peptidomimetics with improved receptor binding affinity and selectivity.

Caption: Potential applications of (5R)-5-(prop-1-ynyl)-L-proline methyl ester in research.

A Versatile Building Block for Chemical Biology

The terminal alkyne functionality of the propargyl group is a key feature that allows for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This enables the straightforward conjugation of the proline scaffold to a wide array of molecules, including fluorescent dyes, affinity tags, or larger biomolecules, to create sophisticated chemical probes for studying biological systems.

Conclusion

While (5R)-5-(prop-1-ynyl)-L-proline methyl ester is not a commercially cataloged compound, this technical guide provides a scientifically grounded framework for its synthesis, characterization, and potential utility. The proposed stereoselective synthesis offers a clear path to accessing this novel proline derivative. Its unique structural and functional attributes position it as a valuable tool for researchers and scientists engaged in the design and development of new peptidomimetics, chemical probes, and therapeutic agents. The insights provided herein are intended to facilitate further exploration and application of this promising molecule in the broader scientific community.

References

-

Hernández, J. N., Ramírez, M. A., Rodríguez, M. L., & Martín, V. S. (2008). Intramolecular Nicholas Reaction: Stereoselective Synthesis of 5-Alkynylproline Derivatives. The Journal of Organic Chemistry, 73(13), 5161–5164. [Link]

- Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary proteinogenic and non-proteinogenic α-amino acids. Tetrahedron: Asymmetry, 18(5), 569-623.

-

Vasconcelos, S. N., & O'Hagan, D. (2022). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 27(20), 6898. [Link]

-

PrepChem. (n.d.). Synthesis of L-proline, methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). L-Proline, 5-oxo-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester. Retrieved from [Link]

-

Axios Research. (n.d.). 5-Hydroxymethyl-Proline Methyl Ester. Retrieved from [Link]

-

Carroll, A. R., et al. (2021). N-Amino-l-Proline Methyl Ester from an Australian Fish Gut-Derived Fungus: Challenging the Distinction between Natural Product and Artifact. Marine Drugs, 19(3), 159. [Link]

- Tourwé, D., et al. (2003). Substituted Prolines: Syntheses and Applications in Structure—Activity Relationship Studies of Biologically Active Peptides. In Methods in Molecular Biology, vol. 298, 97-147.

-

Organic Syntheses. (n.d.). L-Proline, 2-methyl-. Retrieved from [Link]

-

ResearchGate. (2025). Two 1,5-Disubstituted Proline Esters. Retrieved from [Link]

-

Hodges, J. A., & Raines, R. T. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 137(10), 3585–3594. [Link]

-

ResearchGate. (n.d.). Synthesis of l-proline methyl ester supported by silica and its application in asymmetric aldol reaction and its mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Proline. Retrieved from [Link]

-

El-Faham, A., et al. (2023). Synthesis of 5-arylidenerhodanines in L-proline-based deep eutectic solvent. RSC Advances, 13(43), 30353-30360. [Link]

-

CaltechTHESIS. (2025). Stereoselective Synthesis of α- and β-Functionalized Carbonyl Derivatives: Allylic Alkylation of Dialkyl Malonates, Total Synthesis of Hunterine A, and Progress Toward the Synthesis of Kuroshine A. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-Alkynyl Proline Derivatives for Peptidomimetic Drug Design

Introduction: The Unique Role of Proline in Peptidomimetics and the Advent of 5-Alkynyl Proline

Proline, with its unique cyclic side chain that incorporates the backbone amide nitrogen, imposes significant conformational constraints on peptide structure.[1][2][3] This inherent rigidity makes it a cornerstone in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as increased stability and oral bioavailability.[3][4] The pyrrolidine ring of proline restricts the peptide backbone's flexibility, influencing secondary structures like β-turns and polyproline helices.[1][5] This conformational control is a powerful tool for medicinal chemists aiming to design molecules that can precisely interact with biological targets.[3][6][7]

The introduction of substituents onto the proline ring further refines this conformational control through steric and stereoelectronic effects, modulating the cis/trans amide bond equilibrium and the endo/exo ring pucker.[1][8][9] Among the various substituted prolines, 5-alkynyl proline derivatives have emerged as exceptionally versatile building blocks in peptidomimetic drug design. The terminal alkyne group serves as a powerful chemical handle for a variety of transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[10][11] This bioorthogonal reaction allows for the efficient and specific conjugation of the proline-containing peptide to other molecules, such as small molecule drugs, imaging agents, or other peptides, opening up a vast landscape for creating novel therapeutic agents.[10][11][12]

This guide provides a comprehensive overview of the synthesis, applications, and experimental considerations for utilizing 5-alkynyl proline derivatives in the design and development of advanced peptidomimetics.

The Strategic Advantage of the 5-Alkynyl Group

The incorporation of a 5-alkynyl group onto the proline ring offers several distinct advantages for peptidomimetic design:

-

Bioorthogonal Reactivity: The terminal alkyne is a key participant in click chemistry, particularly the CuAAC reaction. This reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for the modification of peptides and other biomolecules.[10][11][12] This allows for late-stage functionalization of complex peptides without the need for protecting groups on other functionalities.

-

Structural Mimicry and Scaffolding: The linear geometry of the alkyne can be exploited to mimic or replace certain interactions. Furthermore, the triazole ring formed upon cycloaddition can act as a stable, non-hydrolyzable amide bond isostere, contributing to the structural integrity of the peptidomimetic.[13]

-

Conformational Influence: While the primary role of the 5-alkynyl group is often for conjugation, its presence can also influence the local conformation of the peptide backbone, which can be fine-tuned for optimal target binding.[1]

-

Versatility in Conjugation: The alkyne handle enables the attachment of a wide array of molecular entities, including but not limited to:

-

Small molecule drugs: Creating peptide-drug conjugates for targeted delivery.[11]

-

Fluorescent dyes and imaging agents: For diagnostic and research applications.

-

Polyethylene glycol (PEG): To improve pharmacokinetic properties (PEGylation).[11]

-

Other peptides or oligonucleotides: To create more complex and multifunctional biomolecules.[10][12]

-

Synthesis of 5-Alkynyl Proline Derivatives

The synthesis of 5-alkynyl proline derivatives is a critical first step in their application. Several synthetic strategies have been developed, often starting from readily available precursors like pyroglutamic acid or hydroxyproline. A general and effective approach involves the palladium-catalyzed Sonogashira coupling of a 5-substituted proline precursor with a terminal alkyne.

General Synthetic Workflow

A representative synthetic pathway often involves the following key transformations:

-

Starting Material: A common starting point is a protected derivative of 5-haloproline or a proline derivative with a suitable leaving group at the 5-position.

-

Palladium-Catalyzed Cross-Coupling: The Sonogashira reaction is then employed to couple the proline derivative with a desired terminal alkyne. This reaction is highly efficient for forming carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms.

-

Deprotection and Functionalization: Following the coupling reaction, deprotection of the amine and carboxylic acid functionalities is necessary to yield the final 5-alkynyl proline amino acid, which can then be used in solid-phase peptide synthesis (SPPS).

Experimental Protocol: Palladium-Catalyzed Synthesis of a 5-Substituted Proline Derivative

This protocol outlines a general procedure for the synthesis of 2,5-disubstituted pyrrolines via a Pd-catalyzed 5-endo-dig cyclization of substituted acetylene-containing amino acids, which can then be transformed into the corresponding saturated proline derivatives.[14]

Materials:

-

Substituted acetylene-containing amino acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine)

-

Appropriate solvent (e.g., THF, DMF)

-

Terminal alkyne

Procedure:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted acetylene-containing amino acid in the chosen solvent.

-

Addition of Reagents: Add the palladium catalyst, CuI, and the base to the reaction mixture.

-

Addition of Alkyne: Add the terminal alkyne to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction and perform an appropriate aqueous workup. The crude product is then purified by column chromatography to yield the 2,5-disubstituted pyrroline.

-

Reduction to Proline Derivative: The resulting pyrroline can be efficiently transformed into the corresponding saturated 5-alkynyl-substituted proline derivative through catalytic hydrogenation or other suitable reduction methods.

Visualization of the Synthetic Workflow

Caption: General workflow for the synthesis of 5-alkynyl proline.

Incorporation into Peptides and Click Chemistry Applications

Once synthesized, 5-alkynyl proline can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The alkyne functionality is stable to the conditions typically employed in both Fmoc and Boc-based SPPS.

On-Resin and Solution-Phase Click Cycloaddition

The true power of 5-alkynyl proline is realized in its application in click chemistry. The CuAAC reaction can be performed either while the peptide is still attached to the solid support (on-resin) or after cleavage and purification (solution-phase).[10][13]

Experimental Protocol: On-Resin CuAAC for Peptide Cyclization

This protocol describes a general method for the on-resin cyclization of a peptide containing both an azide and a 5-alkynyl proline residue.[13]

Materials:

-

Resin-bound peptide containing an azide-functionalized amino acid and a 5-alkynyl proline residue

-

Copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate, or CuI)

-

Ligand (e.g., TBTA, THPTA)

-

Solvent (e.g., DMF/H₂O mixture)

Procedure:

-

Swelling the Resin: Swell the resin-bound peptide in the chosen solvent system.

-

Preparation of Catalyst Solution: Prepare a solution of the copper(I) source and the ligand. If using CuSO₄, add sodium ascorbate to reduce Cu(II) to the active Cu(I) species.

-

Click Reaction: Add the catalyst solution to the swollen resin and agitate the mixture at room temperature. The reaction progress can be monitored by taking small samples of the resin and analyzing the cleaved peptide by LC-MS.

-

Washing: Once the reaction is complete, thoroughly wash the resin with the reaction solvent, followed by other solvents like DCM and methanol to remove any residual catalyst.

-

Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove any side-chain protecting groups using a standard cleavage cocktail (e.g., TFA-based).

-

Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Peptide Modification via Click Chemistry

Sources

- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 3. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proline Derivatives and Analogs [merckmillipore.com]

- 6. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bachem.com [bachem.com]

- 11. lifetein.com [lifetein.com]

- 12. academic.oup.com [academic.oup.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Stereoselective Synthesis of 5-Substituted Proline Analogs: A Strategic Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Substituted proline analogs represent a cornerstone in modern medicinal chemistry, offering a powerful tool to impose conformational constraints on peptides and small molecules, thereby enhancing potency, selectivity, and pharmacokinetic properties.[1][2][3] Their incorporation into therapeutic agents is a well-established strategy, with over 15 FDA-approved drugs featuring proline analogs, highlighting their significance in drug design.[2][3] This guide provides an in-depth analysis of the principal strategies for the stereoselective synthesis of 5-substituted proline analogs. Moving beyond a simple recitation of protocols, we will explore the causal logic behind key synthetic choices, comparing and contrasting major strategic platforms, including diastereoselective functionalization, catalytic enantioselective methods, and cycloaddition reactions. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to select and execute the optimal synthetic route for their specific target molecule.

The Strategic Importance of the C5-Position

The pyrrolidine ring of proline introduces a unique kink in peptide chains, restricting conformational freedom.[1] Substitution at the C5 position further refines this conformational control, directly influencing the cis/trans isomerization of the Xaa-Pro peptide bond—a critical parameter in protein folding and receptor binding.[4][5] For instance, strategic placement of a 5-heteroaryl group can lock the peptide bond in an exclusively trans conformation.[4][5] This ability to fine-tune molecular geometry makes 5-substituted prolines invaluable building blocks for developing novel therapeutics, from enzyme inhibitors to peptidomimetics.[6][7]

Core Synthetic Strategies: A Comparative Overview

The stereoselective construction of the C5-substituted proline core can be approached through several distinct strategies. The choice of strategy is dictated by factors such as the nature of the desired C5-substituent, the required stereochemical purity, and the availability of starting materials.

Caption: Overview of major synthetic pathways to 5-substituted prolines.

Diastereoselective Strategies: Leveraging Existing Chirality

These methods rely on a pre-existing stereocenter within the starting material to direct the stereochemical outcome of a new bond formation at the C5 position. The primary advantage is the often high and predictable level of stereocontrol.

Friedel-Crafts Alkylation of Pyroglutamate-Derived Enecarbamates

A highly effective approach for installing aryl and heteroaryl groups at the C5 position involves the Lewis acid-mediated Friedel-Crafts alkylation of a cyclic N,O-acetal derived from pyroglutamic acid.

Causality of Stereocontrol: The key to this transformation is the use of a cyclic enecarbamate intermediate. The resident stereocenter at C2 forces the molecule to adopt a conformation where one face of the C5 position is sterically shielded. The incoming nucleophile (the aryl or heteroaryl group) is therefore directed to the opposite, more accessible face, leading to a high degree of trans diastereoselectivity.

Caption: Workflow for diastereoselective Friedel-Crafts alkylation.

Representative Protocol: Diastereoselective Synthesis of 5-Furanyl-Substituted Proline [4][5]

This protocol describes the synthesis of a key intermediate for peptides with constrained geometry.

-

Step 1: Preparation of the Cyclic Enecarbamate: A solution of N-Boc-pyroglutamate methyl ester in a suitable solvent (e.g., dichloromethane) is cooled to -78 °C. A reducing agent (e.g., DIBAL-H) is added dropwise to form the corresponding lactamol. The crude lactamol is then treated with an acylating agent (e.g., trifluoroacetic anhydride) and a non-nucleophilic base (e.g., 2,6-lutidine) to generate the reactive cyclic enecarbamate in situ.

-

Step 2: Friedel-Crafts Alkylation: To the solution containing the enecarbamate at -78 °C, the heteroaromatic nucleophile (e.g., furan) is added, followed by a Lewis acid catalyst (e.g., BF₃·OEt₂).

-

Step 3: Reaction Monitoring and Workup: The reaction is stirred at low temperature and monitored by TLC for the consumption of the enecarbamate. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

-

Step 4: Isolation and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired 5-furanyl-substituted proline derivative.

Table 1: Scope of Diastereoselective Friedel-Crafts Alkylation [5]

| Nucleophile (Heteroaryl) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| Furan | 85 | >99:1 |

| Thiophene | 82 | >99:1 |

| N-Methylpyrrole | 78 | >99:1 |

| Indole | 75 | >99:1 |

Catalytic Enantioselective Methods: Forging Chirality

These advanced strategies construct the C5-chiral center from a prochiral precursor using a substoichiometric amount of a chiral catalyst. They are highly valuable for their atom economy and ability to generate enantiomerically enriched products.

Phase-Transfer Catalytic (PTC) Alkylation

This method is particularly effective for the enantioselective synthesis of 2,5-disubstituted prolines. The reaction involves the alkylation of a Schiff base of a proline ester under biphasic conditions, where a chiral quaternary ammonium salt shuttles the enolate from the aqueous phase to the organic phase for the reaction.

Causality of Stereocontrol: The chiral environment is established by the non-covalent interaction between the planar enolate and the chiral phase-transfer catalyst. The bulky substituents on the catalyst create a sterically hindered pocket, forcing the alkylating agent to approach from a specific trajectory, thus leading to high enantioselectivity.

Representative Protocol: Enantioselective Synthesis of (2R)-5-Phenyl-2-alkylproline Esters [8]

-

Step 1: Setup: A mixture of the tert-butyl-5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate, the alkyl halide (e.g., benzyl bromide), and a chiral quaternary ammonium catalyst (e.g., a derivative of Cinchona alkaloid) is prepared in a biphasic system of an organic solvent (e.g., toluene) and aqueous base (e.g., 50% KOH).

-

Step 2: Reaction: The mixture is stirred vigorously at a controlled temperature (e.g., 0 °C) to ensure efficient phase mixing. The reaction progress is monitored by HPLC or TLC.

-

Step 3: Workup and Isolation: After the reaction is complete, the phases are separated. The aqueous phase is extracted with the organic solvent. The combined organic layers are washed, dried, and concentrated.

-

Step 4: Purification and Analysis: The crude product is purified by flash chromatography. The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Table 2: Enantioselective PTC Alkylation Results [8]

| Alkylating Agent | Yield (%) | Enantiomeric Excess (ee, %) |

| Benzyl bromide | 92 | 97 |

| Allyl bromide | 85 | 95 |

| Ethyl iodide | 78 | 92 |

Metal-Catalyzed Intramolecular Cyclizations

Transition metals like silver, palladium, and copper can catalyze the intramolecular cyclization of carefully designed acyclic precursors to form the pyrrolidine ring with high stereocontrol.[7][9][10]

A noteworthy example is the silver-catalyzed 5-endo-dig cyclization of enantiopure acetylene-containing amino acids.[9] This method provides access to 2,5-disubstituted pyrrolines, which can be subsequently reduced to the corresponding saturated proline derivatives. Similarly, copper(I)-catalyzed cascade reactions involving [3+2]-cycloaddition and subsequent rearrangements have been developed to afford highly functionalized prolines with excellent diastereoselectivity.[7]

5.[4][11]-Dipolar Cycloaddition: A Powerful Ring-Forming Strategy

The[4][11]-dipolar cycloaddition between an azomethine ylide and a dipolarophile (an alkene) is one of the most powerful and convergent methods for constructing the pyrrolidine ring. This approach allows for the simultaneous and stereocontrolled formation of multiple C-C bonds and stereocenters.

Causality of Stereocontrol: The stereochemical outcome is governed by the orbital interactions and steric repulsions in the transition state. By using chiral catalysts or chiral auxiliaries on either the ylide or the alkene, the reaction can be rendered highly diastereoselective and enantioselective. For example, the reaction of an imino ester derived from glycine with an electron-deficient alkene can be mediated by a silver(I)/chiral phosphine complex to yield highly enantioenriched cis-5-substituted prolinates.[12]

Caption: Key steps in the[4][11]-dipolar cycloaddition for proline synthesis.

Conclusion and Future Outlook

The stereoselective synthesis of 5-substituted proline analogs is a mature field with a diverse and powerful arsenal of synthetic methodologies. Diastereoselective approaches, such as the Friedel-Crafts alkylation of pyroglutamate derivatives, offer robust and predictable control for specific substitution patterns.[4][5] For greater flexibility and access to a wider range of enantiopure targets from simple precursors, catalytic enantioselective methods, including phase-transfer catalysis and metal-catalyzed cyclizations, are indispensable.[8][9][10] Cycloaddition reactions remain a benchmark for their efficiency in rapidly assembling the core pyrrolidine structure with multiple stereocenters.[12][13]

The future of this field will likely see an increased emphasis on green and sustainable methods. The rise of biocatalysis, using engineered enzymes like the tryptophan synthase β-subunit (TrpB) in cascade reactions, promises a convergent and highly enantioselective route to novel proline analogs under mild conditions.[14] Furthermore, the continued development of novel organocatalysts and transition metal complexes will undoubtedly unlock new pathways and expand the accessible chemical space for these vital building blocks in drug discovery.

References

- Diastereoselective Synthesis of 5-Heteroaryl-Substituted Prolines Useful for Controlling Peptide-Bond Geometry. PubMed,

- Synthesis of Functionalized Proline‐Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances.

- L-Proline: An Efficient Organocatalyst for the Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide. Organic Chemistry Portal,

- Proline Deriv

- Highly enantioselective synthesis of 5-phenyl-2-alkylprolines using phase-transfer catalytic alkyl

- Novel Approach to 5-Substituted Proline Derivatives Using a Silver-Catalyzed Cyclization as the Key Step. The Journal of Organic Chemistry,

- L-Proline: An Efficient Organocatalyst for the Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition of Nitriles and. Thieme Connect,

- Asymmetric Synthesis of cis-5-tert-Butylproline with Metal Carbenoid NH Insertion. The Journal of Organic Chemistry,

- Stereo-random synthesis of highly functionalized proline analogues by azomethine cycloaddition. PubMed,

- Diastereoselective Synthesis of Highly Functionalized Proline Deriv

- Pd-Catalysed Synthesis of 5-Substituted Proline Derivatives from Acetylene-Containing Amino Acids.

- Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry,

- Proline Analogues in Drug Design: Current Trends and Future Prospects.

- Diastereoselective Synthesis of 5-Heteroaryl-Substituted Prolines Useful for Controlling Peptide-Bond Geometry. Organic Letters,

- Stereoselective Synthesis of Qu

- Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed,

- Proline organoc

- Asymmetric Synthesis of Noncanonical Prolines via a TrpB-IRED Enzym

- Probing of the cis-5-Phenyl Proline Scaffold as a Platform for the Synthesis of Mechanism-Based Inhibitors of the Staphylococcus aureus Sortase SrtA Isoform. PMC,

- Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for N

Sources

- 1. Proline Derivatives and Analogs [sigmaaldrich.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diastereoselective Synthesis of 5-Heteroaryl-Substituted Prolines Useful for Controlling Peptide-Bond Geometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives [mdpi.com]

- 8. Highly enantioselective synthesis of 5-phenyl-2-alkylprolines using phase-transfer catalytic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. L-Proline: An Efficient Organocatalyst for the Synthesis of 5-Substituted 1H-Tetrazoles via [3+2] Cycloaddition of Nitriles and Sodium Azide [organic-chemistry.org]

- 12. Probing of the cis-5-Phenyl Proline Scaffold as a Platform for the Synthesis of Mechanism-Based Inhibitors of the Staphylococcus aureus Sortase SrtA Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereo-random synthesis of highly functionalized proline analogues by azomethine cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

Conformational properties of (5R)-5-propynyl-substituted pyrrolidines

An In-Depth Technical Guide to the Conformational Properties of (5R)-5-Propynyl-Substituted Pyrrolidines

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its non-planar, flexible nature allows it to present substituents in a variety of three-dimensional arrangements, a phenomenon critical for molecular recognition and biological function. The introduction of substituents, such as a propynyl group at the C5 position, can impose significant conformational constraints, effectively "locking" the ring into a preferred pucker. This guide provides a comprehensive technical overview of the conformational properties of (5R)-5-propynyl-substituted pyrrolidines, a class of molecules with significant potential in drug design. We will explore the fundamental principles of pyrrolidine conformation, the specific influence of the (5R)-5-propynyl substituent, and the integrated experimental and computational methodologies required for a robust conformational analysis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the conformational behavior of this important molecular scaffold.

The Fundamental Dynamics of the Pyrrolidine Ring

Unlike aromatic five-membered rings, the saturated pyrrolidine ring is inherently non-planar. This non-planarity alleviates torsional strain, leading to a dynamic equilibrium of puckered conformations.[1] This dynamic behavior is best described by the concept of pseudorotation, which characterizes the continuous puckering motion of the ring.

The entire pseudorotational pathway can be described by two key parameters:

-

Puckering Amplitude (φ_max): This value describes the degree of out-of-plane distortion and typically ranges from 35° to 45°.[4]

-

Phase Angle (P): This periodic variable (0° to 360°) indicates which atoms of the ring are puckered out of the mean plane and in which direction.[4][5]

Along this pathway, two principal, low-energy conformations are typically favored: the envelope (E) and twist (T) forms. For substituted pyrrolidines, it is common to describe the pucker in terms of the major out-of-plane atom. The two most frequently discussed conformations are the Cγ-endo and Cγ-exo envelope puckers, which place the C4 (or Cγ) atom on either the same or the opposite side of the ring as the Cα-carboxyl group in proline, respectively.[6][7][8][9][10] These are also referred to as DOWN and UP puckers.[6][7]

Caption: The pseudorotation cycle of the pyrrolidine ring.

The Conformational Influence of a (5R)-5-Propynyl Substituent

The conformational equilibrium of the pyrrolidine ring is exquisitely sensitive to the nature and stereochemistry of its substituents.[1] Steric and stereoelectronic effects dictate the energetically preferred pucker.[9][11][12] A bulky substituent will generally favor a pseudo-equatorial orientation to minimize steric clashes with other ring atoms and substituents.

For a (5R)-5-propynyl-substituted pyrrolidine, the propynyl group exerts a significant steric influence. To adopt a lower-energy pseudo-equatorial position, the ring must pucker accordingly. This leads to a strong preference for a conformation where the C5 atom is displaced from the mean plane, specifically an envelope conformation with C5 in the flap (⁵E) or a twist conformation involving C5. This conformational locking is paramount in drug design; it reduces the entropic penalty upon binding to a biological target and presents the propynyl group—a key pharmacophoric feature—in a well-defined orientation. This principle is observed in related structures, where R-enantiomers show significantly higher affinity for receptors compared to their S-counterparts due to optimal conformational pre-organization.[13]

Experimental Elucidation of Conformation

A multi-faceted approach combining solution-state NMR and solid-state X-ray crystallography is essential for a complete conformational picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for studying the conformation of molecules in solution, providing a time-averaged picture of the conformational ensemble.

-

Vicinal Proton-Proton Coupling Constants (³JHH): The magnitude of the coupling constant between two protons on adjacent carbons (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation.[5] By measuring the full set of ³JHH values around the pyrrolidine ring, one can calculate the preferred phase angle (P) and amplitude (φ_max) of the pucker, defining the ring's conformation.[4][14][15]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: The NOE is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are connected by bonds. Two-dimensional NOESY or ROESY experiments map these interactions, providing a set of distance restraints.[16][17] This is invaluable for determining the relative orientation of the propynyl group with respect to the pyrrolidine ring protons and for confirming the overall 3D structure.[14][18]

X-Ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid state.[6][14][19]

Causality: The solid-state structure represents the molecule in its lowest energy state within the crystal lattice. While this may not perfectly mirror the dynamic equilibrium in solution, it serves as a critical validation checkpoint. A conformation determined by X-ray crystallography provides an excellent starting point for computational modeling and helps to corroborate the major conformer identified by NMR.[20][21]

Computational Modeling and Analysis

In silico methods are indispensable for interpreting experimental data and providing a deeper understanding of the energetics of different conformations.

-

Conformational Search and Optimization: A systematic conformational search using methods like Density Functional Theory (DFT) can identify all low-energy minima on the potential energy surface.[18][22][23] This allows for the quantification of the energy differences between various puckers.

-

Synergy with Experimental Data: The true power of computational modeling lies in its synergy with experimental results. Geometries of the lowest-energy computed conformers can be used to calculate theoretical ³JHH values and inter-proton distances.[5][16] A strong correlation between the computed parameters and the experimental NMR data provides high confidence in the determined conformational model.[23]

| Parameter | Experimental Source | Computational Source | Purpose |

| ³JHH Values | 1D/2D ¹H NMR | DFT Calculations | Defines ring pucker (P, φ_max) |

| Inter-proton Distances | 2D NOESY/ROESY | Optimized Geometries | Defines 3D structure & substituent orientation |

| Conformer Geometry | X-ray Crystallography | DFT/MM Optimization | Provides a static structural reference |

| Relative Energies | N/A | DFT Calculations | Quantifies the population of conformers |

Table 1: Synergy of Experimental and Computational Data in Conformational Analysis.

Integrated Protocols for Conformational Analysis

A self-validating system for conformational analysis integrates computational and experimental workflows. Each component serves to verify the other.

Caption: Integrated workflow for conformational analysis.

Protocol 1: NMR-Based Solution Conformation

-

Sample Preparation: Dissolve 5-10 mg of the purified (5R)-5-propynyl-substituted pyrrolidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~20 mM.

-

1D ¹H Spectrum: Acquire a high-resolution 1D ¹H spectrum to identify all proton resonances and measure their multiplicities and coupling constants.

-

2D COSY Spectrum: Acquire a phase-sensitive DQF-COSY or gradient-selected COSY spectrum to establish the spin-spin coupling network and unambiguously assign all protons of the pyrrolidine ring.

-

2D NOESY/ROESY Spectrum: Acquire a 2D NOESY (for small molecules in viscous solvents or at high field) or ROESY (for medium-sized molecules where NOE can be near zero) spectrum with a mixing time of 300-800 ms. This will identify through-space correlations.

-

Data Analysis:

-

Extract all ³JHH values from the 1D or 2D spectra. Use these values in a specialized program or with established equations to calculate the pseudorotational parameters (P and φ_max).

-

Integrate the cross-peaks from the NOESY/ROESY spectrum to obtain a set of semi-quantitative inter-proton distance restraints.

-

Build a 3D model consistent with both the J-coupling (ring pucker) and NOE (spatial proximity) data.

-

Protocol 2: Computational Model Validation

-

Structure Generation: Build a 3D model of the (5R)-5-propynyl-substituted pyrrolidine using molecular modeling software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field to identify low-energy conformers.

-

DFT Optimization: Take the lowest energy conformers (e.g., within 5 kcal/mol of the global minimum) and perform full geometry optimization using a suitable DFT method and basis set (e.g., B3LYP/6-31G(d,p)).

-

Property Calculation: For each optimized conformer, calculate the NMR parameters, including all ³JHH coupling constants and the full matrix of inter-proton distances.

-

Comparison and Validation: Compare the calculated parameters with the experimental data from Protocol 1. The conformer that shows the best agreement with both ³JHH values and NOE restraints is identified as the most probable solution-state conformation. The relative energies of the computed conformers can be used to estimate their Boltzmann populations at the experimental temperature.

Conclusion: Conformational Control as a Pillar of Rational Drug Design

The conformational properties of (5R)-5-propynyl-substituted pyrrolidines are dominated by the steric requirements of the C5 substituent. This substituent effectively freezes the dynamic pseudorotation of the pyrrolidine ring, forcing it into a well-defined, low-energy pucker that places the propynyl group in a pseudo-equatorial orientation. This act of conformational restriction is a cornerstone of modern drug design, as it pre-organizes the molecule for optimal interaction with its biological target, potentially leading to enhanced potency and selectivity. A rigorous characterization of this conformation, achieved through the integrated application of NMR spectroscopy, X-ray crystallography, and computational modeling, is not merely an academic exercise. It is a critical step in understanding structure-activity relationships and rationally designing the next generation of pyrrolidine-based therapeutics.

References

-

Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of molecular biology, 228(3), 725–734. [Link]

-

Orea, P. L., Mó, O., & Yáñez, M. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 106(14), 3574–3583. [Link]

-

Milner-White, E. J. (1992). Pyrrolidine ring puckering. ResearchGate. [Link]

-

James, J. P., Duff, T., & Müller-Bunz, H. (2006). Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. HETEROCYCLES, 68(3), 465. [Link]

-

Ling, J., O'Hagan, D., & Slawin, A. M. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Organic & biomolecular chemistry, 10(42), 8466–8474. [Link]

-

Kang, Y. K. (2013). The puckering free-energy surface of proline. AIP Advances, 3(3), 032142. [Link]

-

Srinivasan, R., & Lown, J. W. (1971). Proton Magnetic Resonance Study of the Conformational Equilibria in Some Substituted N-Acetylpyrrolidines. Canadian Journal of Chemistry, 49(5), 639–645. [Link]

-

Venkatachalam, C. M., Price, B. J., & Krimm, S. (1974). Theoretical Analysis of Pyrrolidine Ring Puckering and the Conformational Energies of Proline and 5-Methylproline Dimers. Macromolecules, 7(2), 212–222. [Link]

-

DeRider, M. L., Wilkens, S. J., Waddell, M. J., Bretscher, L. E., Weinhold, F., Raines, R. T., & Markley, J. L. (2002). Collagen Stability: Insights from NMR Spectroscopic and Hybrid Density Functional Computational Investigations of the Effect of Electronegative Substituents on Prolyl Ring Conformations. Journal of the American Chemical Society, 124(11), 2497–2505. [Link]

-

Kudryavtsev, P., Otvös, F., Yefimov, S., De-Guo, R., Szabó, Z. I., Fülöp, F., & Sklyar, T. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6. [Link]

-

Sauerberg, P., Olesen, P. H., Nielsen, S., Treppendahl, S., Sheardown, M. J., Honoré, T., Mitch, C. H., Ward, J. S., Pike, A. J., Bymaster, F. P., & et al. (1992). Chemical and biochemical studies of 2-propynylpyrrolidine derivatives. Restricted-rotation analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5). Journal of medicinal chemistry, 35(12), 2274–2283. [Link]

-

Al-Majid, A. M., Haukka, M., Barakat, A., Al-Otaibi, A. A., & Soliman, S. M. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Crystals, 10(11), 1018. [Link]

-

Dvořáková, H., Tloušt'ová, E., & Zborníková, E. (2014). The 3 J HH of the pyrrolidine-ring protons used in the conformational analysis. ResearchGate. [Link]

-

Bu, Z., & Cook, J. (2014). Improved Atomistic Monte Carlo Simulations Demonstrate that Poly-L-Proline Adopts Heterogeneous Ensembles of Conformations of Semi-Rigid Segments Interrupted by Kinks. PLoS ONE, 9(12), e113444. [Link]

-

Gale, P. A., & Sessler, J. L. (1999). 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines. Journal of the Chemical Society, Perkin Transactions 2, (1), 1–4. [Link]

-

Duff, T., James, J. P., & Müller-Bunz, H. (2006). Synthesis and X-Ray crystal structure determination of Pyrrolidine-2,4-diones, 2-Iminopyrrolidine-5-ones and 1,3-Oxazine-2,4-diones derived from acetoacetanilides. Heterocycles, 68, 465-476. [Link]

-

Kudryavtsev, P., Otvös, F., Yefimov, S., De-Guo, R., Szabó, Z. I., Fülöp, F., & Sklyar, T. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Academia.edu. [Link]

-

Gale, P. A., & Sessler, J. L. (1995). Stereochemistry and X-ray Crystal Structure of ‘Pyrrole Trimer’: Synthesis of cis-2,5-Di(pyrrol-2-yl)pyrrolidine (cis Pyrrole Trimer) and X-ray Crystal Structure of cis-1-(4-Methylphenylsulfonyl)-2,5-di(pyrrol-2-yl)pyrrol idine (Monotosyl cis Pyrrole Trimer). Journal of the Chemical Society, Chemical Communications, (10), 1037. [Link]

-

Zhang, Y., Wang, Z., & Engle, K. M. (2023). Desymmetrization of meso-Pyrrolidines via Oxoammonium-Catalyzed Enantioselective Hydride Transfer. Journal of the American Chemical Society. [Link]

-

Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Current medicinal chemistry, 28(32), 6597–6638. [Link]

-

Roy, R. S., & Alemán, C. (2011). Effects of ring contraction on the conformational preferences of α-substituted proline analogs. Biopolymers, 95(11), 743–754. [Link]

-

Koskinen, A. M. P., Helaja, J., Kumpulainen, E. T. T., Koivisto, J., Mansikkamäki, H., & Rissanen, K. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. The Journal of Organic Chemistry, 70(16), 6447–6453. [Link]

-

Vasile, F., Hughes, C. E., & Harris, K. D. (2021). A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. Chemical science, 12(28), 9575–9583. [Link]

-

Wang, Y., Zhang, J., & Li, J. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie, 353(12), e2000136. [Link]

-

Dvořáková, H., Tloušt'ová, E., Zborníková, E., & Dračínský, M. (2014). Changes in the values of 3 J (H,H) coupling constants of derivative 15a... ResearchGate. [Link]

-

Szymańska, E., & Giełdoń, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2139. [Link]

-

Lobato-García, C. E., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 786(1-3), 53-64. [Link]

-

Trofimov, A. V., Bagryanskaya, I. Y., & Grigor'ev, I. A. (2015). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry, 11, 271–276. [Link]

-

Barbero, A., & Castreño, P. (2012). On the configuration of five-membered rings: a spin-spin coupling constant approach. Organic & biomolecular chemistry, 10(13), 2636–2641. [Link]

-

Dvořáková, H., Tloušt'ová, E., Zborníková, E., & Dračínský, M. (2014). The results of the conformational analysis. ResearchGate. [Link]

-

Dvořáková, H., Tloušt'ová, E., Zborníková, E., & Dračínský, M. (2014). Pyrrolidine nucleotide analogs with a tunable conformation. Beilstein Journal of Organic Chemistry, 10, 2006–2016. [Link]

-

Poyraz, S., Çavuşoğlu, B. K., Yurttaş, L., & Escudero-Adán, F. J. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. [Link]

-

Lobato-García, C. E., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. [Link]

-

Bogen, S. L., et al. (2002). Design and synthesis of pyrrolidine-5,5-trans-lactams (5-oxohexahydropyrrolo[3,2-b]pyrroles) as novel mechanism-based inhibitors of human cytomegalovirus protease. 2. Potency and chirality. Journal of medicinal chemistry, 45(1), 160–170. [Link]

-

Post, C. B. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. Current opinion in structural biology, 13(5), 581–588. [Link]

-

Tverezovskiy, V. V., Butters, T. D., & Alonzi, D. S. (2013). Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. Ring-Puckered Mimics of Gauche. The Journal of organic chemistry, 78(13), 6608–6618. [Link]

-

Liu, H., & Wysocki, V. H. (1995). Multiconformational analysis of solution NOE data for the Ac-(L)proline-(D)alanine-NHMe dipeptide in a nonprotic solvent. Journal of the American Chemical Society, 117(46), 11561–11566. [Link]

-

Koskinen, A. M. P., Helaja, J., Kumpulainen, E. T. T., Koivisto, J., Mansikkamäki, H., & Rissanen, K. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of organic chemistry, 70(16), 6447–6453. [Link]

-

Tu, S., & Wu, X. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1109–1117. [Link]

-

Cheng, W.-C., et al. (2017). Rapid preparation of (3R,4S,5R) polyhydroxylated pyrrolidine-based libraries to discover a pharmacological chaperone for treatment of Fabry disease. European journal of medicinal chemistry, 126, 704–720. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Shaikh, I. A. (2020). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]

-

Zhang, Y., & Zhang, J. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4811. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Pyrrolidine nucleotide analogs with a tunable conformation [beilstein-journals.org]

- 6. Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. kvinzo.com [kvinzo.com]

- 10. Improved Atomistic Monte Carlo Simulations Demonstrate that Poly-L-Proline Adopts Heterogeneous Ensembles of Conformations of Semi-Rigid Segments Interrupted by Kinks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemical and biochemical studies of 2-propynylpyrrolidine derivatives. Restricted-rotation analogues of N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide (BM-5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 17. purdue.edu [purdue.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)pyrrolidines - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 20. Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides [chooser.crossref.org]

- 21. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties :: JYX [jyx.jyu.fi]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

A Technical Guide to the Thermodynamic Stability Assessment of 5-propynyl-L-proline Methyl Ester

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its shelf-life, formulation strategy, and ultimately, its safety and efficacy. This guide provides a comprehensive framework for the in-depth characterization of the thermodynamic stability of 5-propynyl-L-proline methyl ester, a novel proline analogue with significant potential in medicinal chemistry.[][2][3][4] Proline and its derivatives are critical components in drug design, valued for their ability to impart conformational rigidity and enhance bioavailability.[2][3][4] This document outlines a multi-faceted approach, combining predictive computational modeling with rigorous experimental thermal analysis and ICH-compliant forced degradation studies, to construct a complete stability profile. We detail the causality behind each methodological choice, providing field-proven protocols and data interpretation strategies for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Stability in Drug Design

The journey from a promising chemical entity to a viable drug candidate is paved with rigorous evaluation, of which thermodynamic stability is a critical milestone. An unstable molecule can degrade under manufacturing, shipping, or storage conditions, leading to loss of potency, the formation of potentially toxic impurities, and a compromised safety profile.[5][6]

5-propynyl-L-proline methyl ester is a compound of interest due to its unique structural motifs:

-

L-proline Scaffold: A conformationally restricted backbone, often used to stabilize specific peptide conformations and improve pharmacokinetic properties.[][2][3]

-

Propynyl Group: A terminal alkyne that can serve as a bioorthogonal handle for "click" chemistry, enabling applications in targeted drug delivery and diagnostics.

-

Methyl Ester: A common prodrug strategy to enhance membrane permeability, which is liable to hydrolysis.

Understanding the intrinsic stability of this molecule is paramount. This guide establishes a self-validating system of protocols designed to identify potential liabilities, predict degradation pathways, and inform downstream development activities such as formulation and packaging.

Part I: In Silico Prediction of Thermodynamic Properties

Before committing to resource-intensive experimental work, computational chemistry offers a powerful, predictive lens into the molecule's inherent stability.[7][8][9] This approach allows for the early identification of potential conformational and energetic liabilities.

Rationale and Causality

We begin with an in silico approach to model the molecule's behavior in a vacuum and in solution. This is a cost-effective strategy to:

-

Identify Lowest Energy Conformers: The proline ring can adopt different "pucker" conformations (e.g., Cγ-endo, Cγ-exo), which can significantly impact stability.[10] Computational analysis helps identify the most likely and stable three-dimensional structure.

-

Predict Thermodynamic Parameters: Key values such as Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS) of formation can be calculated, providing a theoretical baseline for the molecule's stability.

-

Guide Experimental Design: Computational findings can highlight potential "hot spots" for degradation, such as the ester linkage, informing the design of forced degradation studies.

Protocol: Density Functional Theory (DFT) Calculations

-

Structure Preparation: Build the 3D structure of 5-propynyl-L-proline methyl ester using molecular modeling software.

-

Conformational Search: Perform a systematic conformational search to identify all low-energy rotamers and ring puckers.

-

Geometry Optimization: For each conformer, perform a full geometry optimization using a suitable level of theory, such as B3LYP with a 6-31G* basis set. This process finds the most stable (lowest energy) geometry for each conformer.

-

Frequency Calculation: Perform a frequency calculation on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also yields the key thermodynamic properties (ΔH, ΔS, and ΔG).

-

Solvation Modeling: Repeat the calculations using a solvent model (e.g., Polarizable Continuum Model, PCM) with water as the solvent to simulate an aqueous environment and assess its impact on conformational preference and stability.

Data Presentation: Calculated Thermodynamic Parameters

| Conformer | Ring Pucker | Relative Energy (kcal/mol) (Gas Phase) | Relative Gibbs Free Energy (kcal/mol) (Aqueous) |

| 1 | Cγ-exo | 0.00 | 0.00 |

| 2 | Cγ-endo | +1.25 | +0.85 |

| 3 | Rotamer (Ester) | +2.10 | +1.95 |

Table 1: Hypothetical calculated energies for the most stable conformers of 5-propynyl-L-proline methyl ester. Lower values indicate higher stability. This data suggests the Cγ-exo pucker is the most stable form.

Visualization: Computational Workflow

Caption: Parallel workflows for DSC and TGA thermal analysis.

Part III: Forced Degradation & Stability-Indicating Method

Forced degradation, or stress testing, is a regulatory requirement (ICH Q1A) and a critical tool for understanding a molecule's chemical stability. [5][6][11][12]The goal is to intentionally degrade the sample to identify potential degradation products and degradation pathways. [6][12]This process is essential for developing a stability-indicating analytical method. [13][14][15][16]

Rationale and Causality

We subject the API to conditions more severe than it would encounter during storage to accelerate degradation. [6]The target is to achieve 5-20% degradation, which is sufficient to produce and detect degradants without destroying the molecule entirely. [11][17]A stability-indicating High-Performance Liquid Chromatography (HPLC) method is developed in parallel. This method must be able to resolve the parent API from all process impurities and degradation products, ensuring that any decrease in the API's concentration is accurately measured. [13][14][15]

Protocol: Forced Degradation Studies

Prepare solutions of 5-propynyl-L-proline methyl ester (e.g., 1 mg/mL) and subject them to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. Rationale: Targets acid-labile groups, primarily the methyl ester.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours. Rationale: Ester hydrolysis is typically rapid under basic conditions.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours. Rationale: Tests susceptibility to oxidation. The propynyl group and pyrrolidine ring are potential sites.

-

Thermal Degradation: Store the solid API at 80 °C for 7 days. Store a solution at 60 °C for 7 days. Rationale: Assesses the impact of heat energy on stability.

-

Photostability (ICH Q1B): Expose the solid and solution samples to a controlled light source providing illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Rationale: Identifies light-sensitive liabilities.

For each condition, a control sample (stored at 5 °C, protected from light) is analyzed concurrently.

Protocol: Stability-Indicating HPLC Method Development

-

Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), which is versatile for small molecules.

-

Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities. [14] * Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: Start with a high percentage of A (e.g., 95%), and linearly increase B over 20-30 minutes.

-

-

Detection: Use a UV detector, monitoring at a wavelength where the API has significant absorbance (e.g., determined by UV scan). A photodiode array (PDA) detector is preferred to assess peak purity. [18]4. Method Validation: Once degradation is achieved, inject samples from all stress conditions. The method is considered "stability-indicating" if the parent API peak is well-resolved from all degradant peaks and impurities, and peak purity analysis confirms no co-elution.

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | Duration/Temp | % Assay of Parent API | % Total Degradation | Major Degradants (Relative Retention Time) |

| Control | - | 99.8% | 0.2% | - |

| Acid Hydrolysis | 24h / 60°C | 85.2% | 14.8% | D1 (0.45), D2 (0.61) |

| Base Hydrolysis | 4h / RT | 15.7% | 84.3% | D1 (0.45) |

| Oxidation | 24h / RT | 92.1% | 7.9% | D3 (1.15) |

| Thermal (Solid) | 7d / 80°C | 98.5% | 1.5% | Minor peaks |

| Photostability | ICH Q1B | 96.3% | 3.7% | D4 (0.88) |

Table 2: Hypothetical stability data for 5-propynyl-L-proline methyl ester. The data indicates significant lability to base hydrolysis, moderate lability to acid, and minor sensitivity to oxidation and light. The primary degradation product (D1) is likely the hydrolyzed carboxylic acid.

Conclusion and Risk Assessment

The comprehensive stability assessment of 5-propynyl-L-proline methyl ester reveals a molecule with distinct stability characteristics.

-

Primary Liability: The methyl ester is highly susceptible to base-catalyzed hydrolysis and moderately susceptible to acid-catalyzed hydrolysis. This is the primary degradation pathway and must be a key consideration for all downstream activities.

-

Secondary Liabilities: The molecule exhibits minor sensitivity to oxidative and photolytic stress.

-

Solid-State Stability: The compound shows good thermal stability in its solid form.

These findings directly inform critical drug development decisions. Formulation strategies must prioritize a pH environment well below neutral (ideally pH 3-5) to minimize hydrolysis. Packaging should include protection from light. The stability-indicating HPLC method developed here is validated and can now be used for routine quality control, release testing, and long-term stability monitoring to establish the product's shelf life.

References

- BOC Sciences. (n.d.). Proline: Definition, Structure, Benefits, Sources and Uses.

-

De La Mora-Rey, T., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

-

Jain, D., et al. (2014). Development and Validation of HPLC Stability-Indicating Assays. ResearchGate. [Link]

- Impact Analytical. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications.

- ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.

-

Prajapati, R. S., et al. (2007). Stereochemical Criteria for Prediction of the Effects of Proline Mutations on Protein Stability. Proteins: Structure, Function, and Bioinformatics. [Link]

- Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation.

- ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Malvern Panalytical. (n.d.). Differential Scanning Calorimetry (DSC).

-

De La Mora-Rey, T., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]

-

De La Mora-Rey, T., et al. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]

-

Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

- TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.

- Enamine. (n.d.). Proline analogues: advanced building blocks for drug design.

-

Song, B., et al. (2010). Thermodynamic Consequences of Incorporating 4-Substituted Proline Derivatives into a Small Helical Protein. Biochemistry. [Link]

-

International Research Journal of Pharmacy and Medical Sciences. (2023). Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

-

Blessy, M., et al. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

- Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.

-

Prajapati, R. S., et al. (2007). Thermodynamic effects of proline introduction on protein stability. PubMed. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]

-

Stolarczyk, M., et al. (2013). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC. [Link]

-

Querol, E., et al. (2008). Influence of Proline on the Thermostability of the Active Site and Membrane Arrangement of Transmembrane Proteins. PMC. [Link]

-

ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. [Link]

- Indiana University. (n.d.). The Thermodynamic Effects of Proline Residues in a Soluble Antiparallel Coiled.

-

Asian Journal of Pharmaceutical and Clinical Research. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Innovare Academic Sciences. [Link]

-

Musil, F., et al. (2023). Combining machine learning and molecular simulations to predict the stability of amorphous drugs. The Journal of Chemical Physics. [Link]

- ACD/Labs. (2025). Making Accelerated Predictive Stability Studies Even Faster with Software.

-

Gapsys, V., et al. (2025). Basic Stability Tests of Machine Learning Potentials for Molecular Simulations in Computational Drug Discovery. Journal of Chemical Information and Modeling. [Link]

- ResearchGate. (n.d.). Computational models for the prediction of drug solubility.

- LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.

- Torontech. (2025). TGA Sample Preparation: A Complete Guide.

- Covalent Metrology. (2021). Thermogravimetric Analysis (TGA).

-

Chodera, J. D., & Mobley, D. L. (2013). Thermodynamic Studies for Drug Design and Screening. PMC. [Link]

-

Hospital, A., et al. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. PMC. [Link]

- Mettler Toledo. (n.d.). Thermogravimetric Analysis (TGA).

- ResolveMass Laboratories Inc. (2026). What is TGA Analysis? Principles and Applications.

- Pure and Applied Chemistry. (n.d.). Thermodynamic stability and transformation of pharmaceutical polymorphs.

- TA Instruments. (n.d.). Calculations for the prediction of long-term stability using the thermal and kinetic parameters measured by the Thermal activity.

- SlideShare. (2020). Monitoring the change of weight as a function of temperature. Differential Thermal analysis.

-

Bajpai, M., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

- Organic Syntheses. (n.d.). L-Proline, 2-methyl-.

- PrepChem.com. (n.d.). Synthesis of L-proline, methyl ester.

- Sigma-Aldrich. (n.d.). L-Proline methyl ester 98 2133-40-6.

- SciSpace. (n.d.). Synthesis of 5-isopropyl-substituted poly(l-proline)s: Optically active cis.

- ResearchGate. (n.d.). Synthesis of l-proline methyl ester supported by silica and its application in asymmetric aldol reaction and its mechanism.

Sources

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. onyxipca.com [onyxipca.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. acdlabs.com [acdlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. irjpms.com [irjpms.com]

- 16. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 17. youtube.com [youtube.com]

- 18. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of 5-Alkynyl vs. 5-Alkyl Proline Ring Pucker Preferences: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Proline Conformation in Peptide and Protein Structure

Proline, unique among the proteinogenic amino acids, possesses a secondary amine constrained within a five-membered pyrrolidine ring. This cyclic structure imposes significant conformational restrictions on the peptide backbone, profoundly influencing protein folding, stability, and molecular recognition events.[1][2] The conformational flexibility of the proline ring is not unlimited; it primarily exists in two distinct, non-planar "puckered" conformations: Cγ-endo (DOWN) and Cγ-exo (UP). The nomenclature describes the displacement of the Cγ carbon atom relative to the plane of the other four ring atoms, either on the same side as the carboxyl group (endo) or on the opposite side (exo).

The equilibrium between these two pucker states is a critical determinant of the local peptide backbone geometry, influencing the preceding peptide bond's propensity for cis-trans isomerization and modulating the backbone dihedral angles (φ, ψ).[1][2] Consequently, the ability to control the proline ring pucker through targeted substitution offers a powerful strategy for the rational design of peptidomimetics, the stabilization of desired secondary structures, and the optimization of drug-receptor interactions. This guide provides an in-depth technical comparison of the ring pucker preferences of 5-alkynyl versus 5-alkyl substituted proline derivatives, a topic of increasing relevance in medicinal chemistry and drug development.

The Determinants of Proline Ring Pucker: A Tale of Two Effects

The conformational preferences of the proline ring are governed by a delicate interplay of steric and stereoelectronic effects. For substitutions at the 3- and 4-positions, the "gauche effect" often plays a dominant role. This stereoelectronic interaction favors a gauche arrangement of electronegative substituents relative to the nitrogen atom, influencing the endo/exo equilibrium.[2]

However, substitutions at the 5-position (Cδ) are unique. They are devoid of the amide "gauche effect," meaning that steric repulsions become the primary determinant of the pyrrolidine ring pucker.[2] This principle is central to understanding the conformational behavior of 5-alkynyl and 5-alkyl proline derivatives.

Comparative Analysis: 5-Alkynyl vs. 5-Alkyl Proline

While a direct, head-to-head comparative study of the ring pucker preferences of a 5-alkynylproline versus a 5-alkylproline derivative is not extensively documented in the literature, we can infer their conformational behavior based on fundamental principles of steric hindrance and by drawing parallels from well-studied analogous systems.

The primary factor influencing the ring pucker in 5-substituted prolines is the steric demand of the substituent. A bulkier substituent will preferentially occupy a pseudo-equatorial position to minimize unfavorable steric interactions with the rest of the ring and the peptide backbone. This, in turn, dictates the endo or exo pucker of the ring.

Steric Considerations: A-Values as a Predictive Tool

To quantify the steric bulk of different functional groups, the concept of "A-values" is widely used in conformational analysis. A-values are derived from the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position and, by extension, a larger steric demand.[3][4]